molecular formula C11H8O3 B12842103 5-(2-Hydroxyphenyl)-2-furaldehyde

5-(2-Hydroxyphenyl)-2-furaldehyde

Cat. No.: B12842103
M. Wt: 188.18 g/mol
InChI Key: MTJXABYHDCRQSN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a hydroxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-2-furaldehyde typically involves the condensation of salicylaldehyde with furfural under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Hydroxyphenyl)-2-furaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyphenyl)-2-furaldehyde is unique due to its combination of a furan ring, hydroxyphenyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-(2-hydroxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H8O3/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H

InChI Key

MTJXABYHDCRQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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